Val-Ala-PAB

Vue d'ensemble

Description

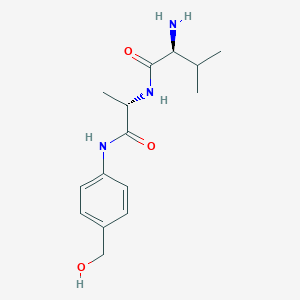

Valine-Alanine-para-Aminobenzoic acid (Val-Ala-PAB) is a compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is primarily known for its role as a cleavable linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies. The compound consists of valine, alanine, and para-aminobenzoic acid, making it a versatile building block in various biochemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Valine-Alanine-para-Aminobenzoic acid can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The general synthetic route includes:

Coupling of Valine and Alanine: This step involves the formation of a dipeptide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Attachment of para-Aminobenzoic Acid: The dipeptide is then coupled with para-aminobenzoic acid using similar peptide coupling reagents.

Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of Valine-Alanine-para-Aminobenzoic acid can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids.

Analyse Des Réactions Chimiques

Types of Reactions

Valine-Alanine-para-Aminobenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and para-aminobenzoic acid.

Enzymatic Cleavage: It is sensitive to enzymatic cleavage by proteases such as cathepsin B, which is utilized in its role as a cleavable linker in ADCs.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Enzymatic Cleavage: Conducted under physiological conditions (pH 7.4, 37°C) using specific proteases.

Major Products

Hydrolysis: Produces valine, alanine, and para-aminobenzoic acid.

Enzymatic Cleavage: Results in the release of the drug payload in ADC applications.

Applications De Recherche Scientifique

Key Applications

-

Antibody-Drug Conjugates (ADCs)

- Mechanism : Val-Ala-PAB is primarily used in ADCs to facilitate the targeted delivery of cytotoxic agents. The linker is cleaved by cathepsin B within the lysosome, releasing the drug specifically within cancer cells .

- Examples :

- Brentuximab vedotin (Adcetris) : This ADC utilizes a similar Val-Cit-PAB linker, showcasing the effectiveness of peptide linkers in clinical settings .

- Experimental ADCs : Newer ADCs are being developed that incorporate this compound to improve stability and therapeutic indices compared to traditional linkers like Val-Cit .

- Oligonucleotide-Drug Conjugates

-

Enzyme-Cleavable Linkers

- Stability and Release : The use of this compound as an enzyme-cleavable linker has shown promise due to its stability in human plasma and effective cleavage by lysosomal proteases. Studies indicate that it exhibits lower hydrophobicity compared to other linkers, which aids in preventing aggregation during drug formulation .

Comparative Analysis of Linkers

The following table summarizes the properties and performance of various peptide-based linkers, including this compound:

| Linker Type | Cleavage Enzyme | Stability in Plasma | Release Rate (Half-life) | Hydrophobicity | Application Area |

|---|---|---|---|---|---|

| Val-Cit | Cathepsin B | Moderate | 240 min | High | ADCs |

| Val-Ala | Cathepsin B | High | 120 min | Low | ADCs, Oligonucleotide Conjugates |

| Phe-Lys | Cathepsin B | Low | 8 min | Moderate | ADCs |

| Gly-Phe-Leu-Gly | Cathepsin B | Variable | 150 min | High | Experimental ADCs |

Case Studies

- Clinical Trials : Various clinical trials have utilized this compound linkers in ADC formulations. For instance, studies have demonstrated that ADCs with Val-Ala linkers exhibit enhanced antitumor activity compared to those using traditional linkers like Val-Cit, particularly in xenograft models .

- Preclinical Research : In preclinical settings, the effectiveness of this compound has been evaluated against multiple cancer types. Results indicated superior pharmacokinetic profiles and reduced toxicity due to targeted drug release mechanisms .

- Innovative Formulations : Researchers have developed novel formulations incorporating this compound that enhance solubility and stability while maintaining effective drug release rates. These formulations are being tested for their potential in treating resistant cancer types .

Mécanisme D'action

The primary mechanism of action of Valine-Alanine-para-Aminobenzoic acid in ADCs involves its cleavage by cathepsin B, an enzyme that is overexpressed in cancer cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The molecular targets and pathways involved include:

Cathepsin B: Cleaves the Valine-Alanine-para-Aminobenzoic acid linker.

Drug Payload: Once released, the payload interacts with its specific molecular targets, such as tubulin or DNA, to induce cell death.

Comparaison Avec Des Composés Similaires

Valine-Alanine-para-Aminobenzoic acid can be compared with other cleavable linkers used in ADCs, such as:

Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB): Similar in structure but uses citrulline instead of alanine. It is also cleaved by cathepsin B.

Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB): Uses phenylalanine and lysine, providing different cleavage properties and stability.

Uniqueness

The uniqueness of Valine-Alanine-para-Aminobenzoic acid lies in its balance between stability and cleavability, making it an ideal linker for ADCs. Its specific cleavage by cathepsin B ensures targeted drug release, minimizing off-target effects and enhancing therapeutic efficacy.

Similar Compounds

- Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB)

- Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB)

- Glycine-Phenylalanine-para-Aminobenzoic acid (Gly-Phe-PAB)

Activité Biologique

Val-Ala-PAB (Valine-Alanine-p-aminobenzyl alcohol) is a dipeptide-based linker that has garnered attention in the field of antibody-drug conjugates (ADCs) due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, stability, and effectiveness in cancer therapy.

Overview of this compound

This compound serves as a cleavable linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells. The structure is characterized by a valine-alanine sequence, which is known for its stability and effective cleavage by lysosomal proteases. This feature enhances the therapeutic efficacy of the conjugated drug while minimizing systemic toxicity .

The biological activity of this compound is primarily attributed to its ability to undergo proteolytic cleavage. Upon internalization by cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent directly into the target cell. This mechanism ensures that the drug exerts its effects precisely where needed, reducing damage to healthy tissues .

Stability and Cleavage Properties

Research indicates that this compound exhibits favorable stability profiles in biological environments. For instance, studies show that ADCs containing Val-Ala linkers maintain their integrity in circulation while ensuring effective drug release upon reaching target tissues. In comparative analyses, Val-Ala demonstrated better stability than other linkers like Val-Cit and Val-Lys .

Comparison of Linker Stability

| Linker Type | Stability in Plasma | Cleavage Rate | Therapeutic Efficacy |

|---|---|---|---|

| Val-Ala | High | Moderate | High |

| Val-Cit | Moderate | Fast | Moderate |

| Val-Lys | Low | Slow | Low |

Case Study 1: Anticancer Activity

In a study examining various ADCs with different linkers, those utilizing Val-Ala showed improved anticancer activity against human epidermoid carcinoma (A431) compared to counterparts with non-cleavable linkers. The results indicated that ADCs with Val-Ala could effectively deliver cytotoxic drugs at doses that elicited significant tumor regression .

Case Study 2: Comparative Analysis with Other Linkers

A comparative study evaluated the antiproliferative effects of ADCs incorporating Val-Ala versus those with Val-Cit and other linkers on ovarian cancer cells (A2780). The IC50 values for the Val-Ala conjugates ranged from 2.85–11.18 µM, showcasing superior efficacy compared to non-cleavable variants which exhibited significantly reduced activity .

Research Findings Summary

- Protease Cleavage : The Val-Ala linker has been identified as an effective protease-cleavable group, allowing for efficient drug release in targeted therapies .

- Therapeutic Applications : ADCs featuring Val-Ala have shown promise in clinical settings, particularly in treating acute myeloid leukemia (AML) and other malignancies .

- Biological Activity : The biological activity of Alloc-Val-Ala-p-aminobenzyl alcohol is closely linked to its application in ADCs, enhancing treatment outcomes through targeted drug delivery.

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWYWNRCBPYLML-GWCFXTLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235155 | |

| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343476-44-7 | |

| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.